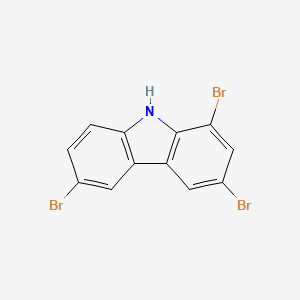

1,3,6-Tribromo-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-tribromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br3N/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYCYTOEMHSFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298164 | |

| Record name | 1,3,6-Tribromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55119-10-3 | |

| Record name | 1,3,6-Tribromocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55119-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 121207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055119103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC121207 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6-Tribromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3,6 Tribromo 9h Carbazole

Regioselective Bromination Approaches to 9H-Carbazole Derivatives

The carbazole (B46965) scaffold is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The positions most activated towards electrophiles are C3, C6, C1, and C8. Consequently, direct bromination can lead to a mixture of products, necessitating regioselective approaches to synthesize specific isomers.

N-Bromosuccinimide (NBS)-Mediated Bromination with Silica (B1680970) Catalysis

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds. Its effectiveness can be enhanced, and regioselectivity can be controlled through the use of catalysts. One such method involves the use of silica gel in conjunction with NBS. chemicalbook.comresearcher.life This heterogeneous system facilitates the bromination of carbazoles under mild conditions. conicet.gov.ar The silica gel surface is believed to activate the NBS, promoting a more selective electrophilic aromatic substitution over radical-based pathways. chemicalbook.com This method is particularly useful for achieving specific bromination patterns on the carbazole ring that might be difficult to obtain with other reagents. researcher.life

Electrophilic Aromatic Substitution Pathways for Halogenation

The fundamental mechanism for the halogenation of carbazole is electrophilic aromatic substitution (SEAr). organicchemistrytutor.combyjus.com This process involves two primary steps. libretexts.org First, a strong electrophile, typically a bromine cation (Br+) or a polarized bromine molecule, attacks the π-electron system of the carbazole ring. byjus.commasterorganicchemistry.com This attack disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. byjus.comlibretexts.org In the second, rapid step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system and resulting in the substituted product. byjus.com

To generate a sufficiently strong electrophile from molecular bromine (Br₂), a Lewis acid catalyst such as aluminum tribromide (AlBr₃) or iron(III) bromide (FeBr₃) is often required. mt.com The catalyst polarizes the Br-Br bond, increasing its electrophilicity and enabling the attack on the aromatic ring. mt.com

Alternative Halogenation Protocols and Efficiency Analysis

Beyond traditional methods, several alternative protocols for carbazole halogenation have been developed to improve efficiency, selectivity, and environmental friendliness. One notable example is the use of microwave irradiation in conjunction with a hydrogen peroxide–hydrohalic acid system. researchgate.net This approach is considered an environmentally benign method for synthesizing halogenated carbazoles. researchgate.net Other advanced techniques include copper-catalyzed halogenations, which offer a different pathway for activating the halogenating agent. researchgate.net The efficiency of these methods varies depending on the specific substrates and desired substitution patterns.

| Method | Reagents & Catalysts | Key Advantages | Reference |

|---|---|---|---|

| NBS/Silica Gel | N-Bromosuccinimide, Silica Gel | Mild conditions, high regioselectivity. | chemicalbook.comresearcher.life |

| Classical SEAr | Br₂, Lewis Acid (e.g., FeBr₃) | Well-established, uses common reagents. | mt.com |

| Microwave-Assisted | HBr, H₂O₂ | Environmentally benign, rapid reaction times. | researchgate.net |

Challenges in Achieving High Regioselectivity and Yield in Polysubstituted Carbazole Synthesis

A primary challenge in the synthesis of polysubstituted carbazoles is controlling the regiochemistry of the substitution. oregonstate.edu The carbazole ring has multiple positions (1, 3, 6, 8) that are activated for electrophilic attack, and their relative reactivities can be similar. This often leads to the formation of a mixture of isomers, which complicates purification and reduces the yield of the desired product.

For example, the direct tribromination of 9H-carbazole can yield a mixture of 1,3,6-tribromo, 1,3,8-tribromo, and other isomers, making the isolation of pure 1,3,6-Tribromo-9H-carbazole difficult. Furthermore, forcing conditions required for multiple substitutions can lead to over-halogenation, producing undesired tetrabrominated and other highly substituted byproducts. nih.gov Classical synthetic protocols often require harsh reaction conditions or suffer from low functional group tolerance, limiting their applicability. nih.gov Therefore, the development of highly regioselective and efficient synthetic methodologies is a continuous area of focus in carbazole chemistry. oregonstate.edubohrium.com

Novel Synthetic Routes for this compound and its Brominated Precursors

The synthesis of this compound is best approached through a stepwise and regioselective bromination of precursors. A logical and efficient route begins with the controlled dibromination of 9H-carbazole to form the 3,6-dibromo intermediate, followed by a subsequent selective monobromination.

A well-documented initial step is the synthesis of 3,6-Dibromo-9H-carbazole. mdpi.com This is reliably achieved by reacting 9H-carbazole with approximately two equivalents of N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). mdpi.com The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature, yielding the 3,6-dibromo product in high yield after precipitation with water. mdpi.com

The subsequent step involves the introduction of a third bromine atom at the C1 position. Starting with 3,6-Dibromo-9H-carbazole, a further bromination using a controlled amount of a brominating agent like NBS can be performed. The synthesis of the analogous 1,3,6-Tribromo-9-ethyl-9H-carbazole has been reported with a 90% yield, demonstrating that high efficiency is possible for this transformation. researchgate.net By adapting these conditions, selective bromination at the C1 position of 3,6-Dibromo-9H-carbazole can be achieved to furnish the final 1,3,6-tribromo product.

| Step | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 9H-Carbazole | N-Bromosuccinimide (2.1 eq.), DMF, 0 °C to RT | 3,6-Dibromo-9H-carbazole | mdpi.com |

| 2 | 3,6-Dibromo-9H-carbazole | N-Bromosuccinimide (1 eq.), controlled conditions | This compound | researchgate.net |

Strategic Derivatization of 1,3,6 Tribromo 9h Carbazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. In the context of 1,3,6-tribromo-9H-carbazole, these reactions are instrumental in attaching various aryl, heteroaryl, and other organic moieties to the carbazole (B46965) scaffold.

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. nih.govnih.gov This reaction is particularly effective for the arylation and heteroarylation of this compound. The differential reactivity of the bromine atoms at the 1, 3, and 6 positions can potentially allow for selective and sequential functionalization under carefully controlled reaction conditions. nih.gov

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. mdpi.com The choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and selectivity. The general applicability of Suzuki-Miyaura coupling allows for the introduction of a diverse array of aryl and heteroaryl groups, enabling the synthesis of a library of novel carbazole derivatives with tailored electronic properties. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Carbazoles

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 90 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |

| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 80-90 |

Note: This table represents typical conditions for Suzuki-Miyaura reactions on brominated aromatic compounds and serves as an illustrative guide for the functionalization of this compound.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed transformations. Nickel catalysts can often promote reactions of less reactive aryl chlorides and can exhibit different selectivity compared to their palladium counterparts. For the derivatization of this compound, nickel catalysis can be employed for various C-C and C-N bond-forming reactions.

For instance, nickel-catalyzed amination reactions can be used to introduce secondary amine functionalities onto the carbazole core. nih.govresearchgate.net These reactions typically utilize a nickel catalyst, such as Ni(OAc)₂·4H₂O, often in the presence of a ligand and a suitable oxidant. researchgate.net The ability to introduce amino groups opens up possibilities for synthesizing materials with charge-transporting properties.

Table 2: Illustrative Conditions for Nickel-Catalyzed Amination

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | Morpholine | Ni(cod)₂ | IPr | NaOtBu | Toluene | 110 |

| 2 | Diphenylamine | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 1,4-Dioxane | 120 |

| 3 | Carbazole | Ni(OAc)₂·4H₂O | - | - | DMF | 100 |

Note: This table provides representative conditions for nickel-catalyzed amination reactions and can be adapted for this compound.

Besides the Suzuki-Miyaura reaction, other palladium-mediated coupling reactions are instrumental in the derivatization of this compound. These include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org For this compound, the Heck reaction can be used to introduce vinyl groups, which can serve as polymerizable units or be further functionalized. libretexts.orgresearchgate.netprinceton.edu The reaction is typically catalyzed by a palladium(II) salt, such as palladium acetate, in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov The Sonogashira coupling of this compound can introduce acetylenic moieties, which are valuable for extending conjugation and for creating rigid molecular architectures. cmu.edu The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.org

Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. nih.govwikipedia.orgacsgcipr.org This reaction is highly valuable for synthesizing N-arylcarbazole derivatives from this compound, which are important building blocks for hole-transporting materials in OLEDs. nih.govresearchgate.net The reaction employs a palladium catalyst with a bulky electron-rich phosphine ligand and a strong base. nih.govwikipedia.org

Table 3: Overview of Other Palladium-Mediated Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Ligand | Base |

| Heck | Alkene | Pd(OAc)₂ | PPh₃ | Et₃N |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N/CuI |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP | NaOtBu |

Note: This table summarizes typical components for these palladium-mediated reactions, which can be applied to this compound.

Nucleophilic Substitution Reactions for Diverse Substituent Introduction

While transition metal-catalyzed reactions are dominant, nucleophilic aromatic substitution (SₙAr) can also be a viable strategy for the derivatization of this compound, particularly if the carbazole ring is activated by electron-withdrawing groups. However, the electron-rich nature of the carbazole nucleus generally makes it less susceptible to SₙAr reactions. More commonly, the bromine atoms can be displaced by strong nucleophiles under harsh reaction conditions or through copper-catalyzed processes like the Ullmann condensation. For example, the reaction with cyanides can introduce nitrile groups, which can be further transformed into other functional groups. mdpi.com

Formation of Polymeric Structures via C-N and C-C Coupling Strategies

The tribromo functionality of this compound makes it an excellent monomer for the synthesis of polymeric structures. Both C-N and C-C coupling strategies can be employed to create carbazole-based polymers with extended conjugation and desirable electronic properties.

Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is a powerful technique for the synthesis of well-defined conjugated polymers. nih.govmdpi.comresearchgate.net By converting one of the bromine atoms of a dibrominated carbazole derivative to a boronic ester, an AB-type monomer can be synthesized and subsequently polymerized in a chain-growth manner. mdpi.com This approach allows for control over the polymer's molecular weight and end-groups. A similar strategy could be envisioned for this compound to create cross-linked or hyperbranched polymers. The electropolymerization of carbazole derivatives is another method to form polymer films directly on an electrode surface. bris.ac.uk

Multi-Functionalization Strategies Utilizing Bromine Substituents as Reactive Handles

The presence of three bromine atoms on the this compound scaffold offers the potential for multi-functionalization. The different chemical environments of the bromine at the 1-position compared to the 3- and 6-positions may allow for regioselective reactions. nih.gov By carefully choosing the reaction conditions and the coupling partners, it is possible to sequentially replace the bromine atoms, leading to the synthesis of complex, asymmetrically substituted carbazole derivatives.

For example, a stepwise Suzuki-Miyaura coupling could be employed, where the most reactive bromine atom is substituted first under mild conditions, followed by the substitution of the remaining bromine atoms under more forcing conditions. rsc.org This stepwise approach is crucial for the rational design of molecules with specific functions, such as bipolar host materials for OLEDs, where both electron-donating and electron-withdrawing groups are incorporated into the same molecule. The ability to perform multiple C-H functionalization reactions on the carbazole core, after initial derivatization of the bromine atoms, further expands the possibilities for creating complex molecular architectures. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1,3,6 Tribromo 9h Carbazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for the unambiguous assignment of the substitution pattern on the carbazole (B46965) core.

For the derivative 1,3,6-Tribromo-9-ethyl-9H-carbazole , detailed ¹H NMR data has been reported. iucr.orgresearchgate.net The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 700 MHz, shows distinct signals for each of the aromatic protons, confirming the tribromo-substitution pattern. The chemical shifts (δ) and coupling constants (J) provide evidence for the specific placement of the bromine atoms, which deshield the adjacent protons, causing them to appear at a lower field. iucr.orgresearchgate.net The signals corresponding to the N-ethyl group are also clearly resolved as a quartet and a triplet. iucr.orgresearchgate.net

Table 1: ¹H NMR Data for 1,3,6-Tribromo-9-ethyl-9H-carbazole in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.01 | Doublet (d) | 1.8 | Aromatic CH |

| 7.97 | Doublet (d) | 1.8 | Aromatic CH |

| 7.65 | Doublet (d) | 1.8 | Aromatic CH |

| 7.51 | Doublet of doublets (dd) | 8.7, 1.9 | Aromatic CH |

| 7.22 | Doublet (d) | 8.7 | Aromatic CH |

| 4.65 | Quartet (q) | 7.2 | N-CH₂ |

| 1.35 | Triplet (t) | 7.2 | CH₃ |

Data sourced from Bezuglyi et al. (2016). iucr.orgresearchgate.net

Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF/TOF)

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly useful for analyzing molecules that might fragment under other methods. rsc.org

The use of mass spectrometry has been confirmed for the structural verification of various brominated carbazole-based dyes. rsc.org In a study involving the synthesis of a series of brominated dyes, MALDI-TOF MS was employed to accurately analyze the number of bromine substitutions on the carbazole framework. rsc.org For instance, molecular peaks corresponding to mono-brominated (1Br) and di-brominated (2Br) species were clearly identified, demonstrating the technique's utility in characterizing these halogenated compounds. rsc.org

For 1,3,6-Tribromo-9H-carbazole , the theoretical exact mass is 402.8002 g/mol . For its derivative, 1,3,6-Tribromo-9-ethyl-9H-carbazole , the molecular formula is C₁₄H₁₀Br₃N, with a molecular weight of 431.95 g/mol . researchgate.net HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass with high accuracy, confirming the compound's elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive pattern for the molecular ion peak, further corroborating the presence of three bromine atoms.

Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectra of halogen-substituted carbazoles have been recorded to identify characteristic vibrational bands. nih.gov

For This compound , the spectrum is expected to show several key absorption bands:

N-H Stretch: A characteristic sharp peak for the secondary amine in the pyrrole (B145914) ring, typically appearing around 3400-3500 cm⁻¹. This band would be absent in the N-ethyl derivative.

Aromatic C-H Stretch: Absorption bands typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbazole ring system.

C-N Stretch: Vibrations for the C-N bond are expected in the 1200-1350 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond vibrations typically appear in the far-infrared region, usually between 500 and 690 cm⁻¹.

The analysis of the parent 9H-carbazole shows characteristic peaks for aromatic C-H (3401 cm⁻¹) and aromatic C=C (1495 cm⁻¹ and 1445 cm⁻¹) stretching, providing a reference for interpreting the spectra of its brominated derivatives. researchgate.netnist.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions in the solid state. A detailed crystallographic study of 1,3,6-Tribromo-9-ethyl-9H-carbazole has provided significant insights into its three-dimensional structure. iucr.orgresearchgate.net

The crystal structure analysis reveals that the tricyclic carbazole ring system in 1,3,6-Tribromo-9-ethyl-9H-carbazole is nearly planar. iucr.org The root-mean-square (r.m.s.) deviation from the best-fit plane through the 13 non-hydrogen atoms of the three rings is a mere 0.023 Å, indicating a high degree of planarity for the core structure. iucr.orgresearchgate.net In contrast, the atoms of the N-ethyl substituent deviate significantly from this plane. The carbon atoms of the ethyl group are displaced from the carbazole ring plane by 0.111 Å (for the methylene (B1212753) carbon) and 1.232 Å (for the terminal methyl carbon). iucr.org This conformation is also observed in the related compound, 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, where the tricyclic system is also almost planar (r.m.s. deviation = 0.017 Å). nih.gov

The packing of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. In the crystal structure of 1,3,6-Tribromo-9-ethyl-9H-carbazole, no classical hydrogen bonds are observed. iucr.org Instead, the crystal packing appears to be stabilized by weak C—Br···π interactions, with a contact distance of approximately 3.721 Å. iucr.org These interactions occur between a bromine atom of one molecule and the π-system of an adjacent carbazole ring.

In the closely related structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, short Br···Br contacts of 3.636 Å and 3.660 Å are observed. nih.gov These distances are slightly shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), suggesting the presence of stabilizing halogen-halogen interactions, which are a type of halogen bond. nih.gov These interactions play a crucial role in directing the molecular assembly in the solid state.

The crystallographic data for 1,3,6-Tribromo-9-ethyl-9H-carbazole was collected at 273 K and refined to produce a detailed structural model. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The refinement process resulted in a final R-factor of 0.084 for the observed reflections, indicating a good fit between the experimental data and the structural model. researchgate.net The detailed crystallographic parameters provide a robust basis for understanding the solid-state properties of this compound.

Table 2: Crystallographic Data and Structure Refinement for 1,3,6-Tribromo-9-ethyl-9H-carbazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀Br₃N |

| Formula Weight | 431.95 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.17 (6) |

| b (Å) | 4.267 (13) |

| c (Å) | 20.22 (6) |

| β (°) | 108.45 (4) |

| Volume (ų) | 1405 (7) |

| Z | 4 |

| Temperature (K) | 273 |

| R[F² > 2σ(F²)] | 0.084 |

| wR(F²) | 0.249 |

Data sourced from Bezuglyi et al. (2016). researchgate.net

Computational and Theoretical Investigations of 1,3,6 Tribromo 9h Carbazole

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For carbazole (B46965) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311G**), are employed to determine optimized molecular geometries and electronic structures. A key outcome of these studies is the characterization of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energies of the HOMO and LUMO and their energy gap (Eg) are crucial parameters that influence the optoelectronic properties of a material, such as its potential use in organic semiconductors. The HOMO level corresponds to the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The distribution of these orbitals across the molecular structure reveals the regions involved in charge transfer. For halogenated carbazoles, the type and position of the halogen atoms can significantly tune these energy levels.

However, specific published data detailing the calculated HOMO energy, LUMO energy, and the corresponding energy gap for 1,3,6-Tribromo-9H-carbazole are not available.

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, mapping potential energy surfaces, and identifying transition states and intermediates. These methods can predict the feasibility of different reaction pathways, providing insights into regioselectivity and stereoselectivity. For a molecule like this compound, such calculations could be used to explore its reactivity in electrophilic substitution, cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination), or polymerization processes.

Despite the utility of these theoretical tools, there are no specific studies in the available literature that apply quantum chemical calculations to investigate the reaction mechanisms and pathways of this compound.

Prediction of Spectroscopic Signatures and Photophysical Parameters

Computational methods can predict various spectroscopic properties, which serve as a valuable complement to experimental data. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-visible absorption spectra by calculating electronic transition energies and oscillator strengths. Similarly, vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are also possible.

Furthermore, computational chemistry can provide insights into photophysical parameters such as fluorescence wavelengths and quantum yields. These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs).

While studies on other carbazole derivatives have successfully correlated theoretical predictions with experimental spectra, no published research provides predicted spectroscopic signatures or photophysical parameters specifically for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions in condensed phases (e.g., liquids or solids). For a relatively rigid molecule like the carbazole core, MD simulations can explore the orientations of substituents and the nature of non-covalent interactions, such as π-π stacking or halogen bonding, which dictate crystal packing and thin-film morphology. Understanding these interactions is crucial for predicting the bulk properties of a material.

A search of the scientific literature did not yield any studies that have performed molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of this compound.

Theoretical Insights into Charge Transport Phenomena and Device Performance

The performance of organic electronic devices is fundamentally linked to the charge transport properties of the constituent materials. Theoretical models, often based on Marcus theory and quantum chemical calculations, can estimate key parameters that govern charge mobility, including electronic coupling (transfer integral) between adjacent molecules and reorganization energy (the energy required for geometric relaxation upon charge transfer). These parameters are highly sensitive to the molecular packing in the solid state. By calculating these values, researchers can predict whether a material is likely to be an efficient hole or electron transporter and gain theoretical insight into its potential device performance.

Currently, there is no available research that provides a theoretical analysis of the charge transport phenomena or predicts the potential device performance of this compound.

Photophysical Properties of 1,3,6 Tribromo 9h Carbazole and Its Functionalized Analogues

Ultraviolet-Visible Absorption Spectroscopy: Electronic Transitions and Conjugation Effects

The ultraviolet-visible (UV-Vis) absorption spectrum of carbazole (B46965) derivatives is characterized by distinct electronic transitions within the aromatic system. The absorption bands are primarily attributed to π-π* transitions, and their positions and intensities are highly sensitive to the nature and position of substituents on the carbazole ring.

In the case of 1,3,6-Tribromo-9H-carbazole, the presence of three bromine atoms significantly influences its electronic properties. Bromine, being an electron-withdrawing group through induction but also capable of donating electron density through resonance, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The introduction of bromine atoms at the 1, 3, and 6-positions can lead to shifts in the absorption maxima compared to the parent carbazole molecule.

Functionalization of the carbazole core, particularly at the 3, 6, and 9-positions, further modifies the absorption characteristics. For example, the introduction of fluorene (B118485) units at the 3 and 6-positions of a 9-octyl-3,6-dibromocarbazole precursor results in a compound with absorption maxima that are influenced by the surrounding solvent polarity. dergipark.org.tr This suggests that the electronic transitions are sensitive to the local environment. The table below presents the absorption maxima for a 3,6-disubstituted carbazole derivative containing fluorene moieties in various solvents.

In DCM, the absorption maximum is at 316.0 nm.

This bathochromic shift observed when moving to a more polar solvent like DMSO indicates a change in the energy gap between the ground and excited states, a hallmark of molecules with a degree of intramolecular charge transfer character.

Fluorescence and Photoluminescence Spectroscopy: Emission Characteristics and Quantum Yields

Carbazole and its derivatives are well-known for their fluorescent properties, typically emitting in the blue to green region of the electromagnetic spectrum. The emission characteristics, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), are intricately linked to the molecular structure.

The presence of heavy atoms like bromine in this compound is expected to have a pronounced effect on its emission properties due to the "heavy-atom effect." This effect can enhance intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1), which can lead to a decrease in the fluorescence quantum yield and an increase in phosphorescence.

While specific fluorescence quantum yield data for this compound is scarce, studies on other carbazole derivatives provide insight into how functionalization impacts emission. For instance, carbazole-based compounds with carbaldehyde substitutions have been shown to exhibit significantly decreased fluorescence quantum yields. researchgate.net Conversely, highly fluorescent carbazole derivatives with high quantum yields have been synthesized, demonstrating that the emission efficiency can be tailored through strategic design. researchgate.net

The emission spectra of functionalized carbazoles can also be influenced by the solvent environment. The table below shows the emission maxima for a 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole in different solvents.

In Toluene, the emission maximum is at 370.0 nm.

The observed red-shift in more polar solvents is indicative of a more polar excited state compared to the ground state.

Solvatochromic Behavior and Environmental Sensitivity of Carbazole Fluorophores

Solvatochromism, the change in the absorption or emission spectra of a compound with the polarity of the solvent, is a key characteristic of many fluorophores, including carbazole derivatives. wikipedia.orgnih.gov This phenomenon arises from the differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a bathochromic (red) shift in the emission spectrum.

Carbazole-based fluorophores often exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths in more polar solvents. This behavior is indicative of an increase in the dipole moment of the molecule upon photoexcitation. For instance, a study on 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole demonstrated a clear bathochromic shift in the emission spectra as the solvent polarity increased from toluene to DMSO. dergipark.org.tr This environmental sensitivity makes carbazole derivatives promising candidates for use as fluorescent probes to investigate the polarity of microenvironments.

The degree of solvatochromism can be influenced by the specific substituents on the carbazole ring. The introduction of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer (ICT) character of the excited state, leading to a more pronounced solvatochromic effect. For this compound, the interplay between the electron-withdrawing nature of the bromine atoms and the electron-donating ability of the nitrogen atom would dictate its solvatochromic behavior.

Modulation of Photophysical Properties through Strategic Structural Modifications

The photophysical properties of the carbazole core can be systematically tuned through strategic structural modifications at the 3, 6, and 9-positions. These modifications can alter the electronic structure, conjugation length, and molecular geometry, thereby influencing the absorption and emission characteristics.

Substitution at the 3 and 6-positions: These positions are electronically coupled and offer a direct way to extend the π-conjugation of the carbazole system. Introducing electron-donating groups, such as amino or alkoxy groups, or extending the conjugation with aromatic moieties like fluorene, can lead to a red-shift in both the absorption and emission spectra. dergipark.org.trkobe-u.ac.jp Conversely, the introduction of electron-withdrawing groups can also modulate the electronic properties, often leading to changes in the HOMO and LUMO energy levels. The bromination at the 3 and 6-positions, as in this compound, is a key modification that impacts the electronic landscape of the molecule.

Substitution at the 9-position (N-functionalization): The nitrogen atom of the carbazole ring provides a convenient handle for introducing various functional groups. Alkylation or arylation at this position can improve the solubility and processability of the carbazole derivative without significantly altering the fundamental electronic transitions, although it can influence the solid-state packing and morphology, which in turn affects the photophysical properties in the solid state. For example, the synthesis of 1,3,6-tribromo-9-ethyl-9H-carbazole has been reported, demonstrating the feasibility of N-alkylation on the tribrominated core. researchgate.net

Halogenation: The introduction of bromine atoms, as in this compound, has multiple effects. Besides the electronic perturbations, the steric bulk of the bromine atoms, particularly at the 1-position, can induce a twist in the carbazole backbone, leading to a decrease in planarity and a potential blue-shift in the spectra, as observed in some 1,8-disubstituted carbazoles. rsc.org Furthermore, the heavy-atom effect of bromine can promote intersystem crossing, influencing the balance between fluorescence and phosphorescence.

Electrochemical Behavior and Redox Chemistry of 1,3,6 Tribromo 9h Carbazole

Cyclic Voltammetry Studies: Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of electroactive molecules like carbazole (B46965) derivatives. The oxidation potential of the parent 9H-carbazole molecule typically appears around +1.1 V versus a Saturated Calomel Electrode (SCE). This electrochemical event corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO) of the molecule to form a radical cation.

The substitution of hydrogen with bromine atoms, which are moderately electron-withdrawing, is known to influence these potentials. Studies on other brominated carbazole systems have shown that the introduction of bromine atoms generally leads to an increase in the initial oxidation potential. rsc.orgrsc.org This is because the electron-withdrawing nature of bromine stabilizes the HOMO, making it more difficult to remove an electron from the carbazole ring system. Consequently, a higher potential must be applied to achieve oxidation.

For 1,3,6-Tribromo-9H-carbazole, it is expected that the first oxidation potential would be significantly higher than that of unsubstituted carbazole. The presence of three bromine atoms would substantially lower the energy of the HOMO level. While specific CV data for this compound is not extensively reported, the trend observed in related compounds allows for a reliable prediction of its electrochemical behavior relative to other carbazoles.

| Compound | Typical First Oxidation Potential (Eox) vs. SCE | Effect of Substitution |

|---|---|---|

| 9H-Carbazole | ~ +1.10 V | Reference Compound |

| N-substituted Carbazoles | ~ +1.0 V to +1.5 V | Varies with N-substituent's electronic nature. |

| Brominated Carbazoles (general) | > +1.10 V | Increased potential due to electron-withdrawing Br atoms. rsc.orgrsc.org |

| This compound | Predicted to be significantly > +1.10 V | Cumulative electron-withdrawing effect of three Br atoms is expected to make oxidation more difficult. |

Investigation of Radical Cation Formation and Stability

The initial oxidation of a carbazole molecule results in the formation of a radical cation. mdpi.comnih.gov The stability of this species is crucial, as it dictates the subsequent chemical pathways, such as dimerization, polymerization, or degradation. The distribution of the positive charge and the unpaired electron in the radical cation is delocalized across the aromatic system, with significant spin density located at the nitrogen atom and the C-3 and C-6 positions.

In unsubstituted 9H-carbazole, the radical cation is highly reactive at the 3- and 6-positions, which readily leads to C-C bond formation with another radical cation, initiating polymerization. researchgate.net However, in this compound, these key reactive sites are blocked by bromine atoms. This steric and electronic hindrance prevents the typical dimerization and polymerization reactions that occur through 3,6-coupling. As a result, the radical cation of this compound is expected to exhibit significantly enhanced stability compared to that of the parent carbazole. Studies on other 3,6-disubstituted carbazoles have shown that blocking these positions can lead to fully reversible oxidation processes, indicative of a stable radical cation. researchgate.net The radical cation can persist in solution, allowing for its characterization by techniques such as electron paramagnetic resonance (EPR) spectroscopy. The lifetime of carbazole radical cations can be quite long, extending into the microsecond or even longer timescales in the absence of reactive pathways. mdpi.com

Influence of Bromine Substituents on Redox Potentials and Material Stability

The presence of bromine substituents has a profound impact on the electronic structure and, consequently, the redox potentials and stability of the carbazole molecule.

Redox Potentials : Bromine acts as an electron-withdrawing group through induction, which lowers the electron density of the carbazole's π-system. This stabilization of the ground state makes it energetically more demanding to remove an electron, thus increasing the oxidation potential. rsc.orgrsc.org This effect is additive, so the three bromine atoms in this compound collectively shift the oxidation potential to a more positive value than would be seen in mono- or di-brominated analogues. This tuning of the HOMO level is a critical strategy in designing materials for specific electronic applications.

Electrochemical Polymerization Mechanisms and Electrodeposited Film Characterization

Electrochemical polymerization is a common feature of many carbazole derivatives, leading to the formation of conductive and electroactive polycarbazole films. The established mechanism involves the initial oxidation of the monomer to a radical cation, followed by the coupling of two radical cations, typically at the 3- and 6-positions, to form a dimer. mdpi.comnih.govresearchgate.net Subsequent oxidation of the dimer and further coupling steps lead to the growth of a polymer chain on the electrode surface.

For this compound, this conventional polymerization pathway is completely blocked. The bromine atoms occupy the C-3 and C-6 positions, which are essential for the propagation of the polymer chain via the standard mechanism. Therefore, this compound is not expected to undergo electropolymerization to form the well-known poly(3,6-carbazole) structure.

Any film deposition that might occur during repeated electrochemical cycling would have to proceed through an alternative, less favorable mechanism. This could potentially involve the electrochemical cleavage of a C-Br bond or coupling at other less reactive positions on the carbazole ring, such as C-2, C-4, C-5, or C-8. However, these processes generally require much higher potentials and are less efficient. The steric hindrance from the bromine atom at C-1 would further inhibit coupling at the C-2 position. Consequently, it is highly unlikely that smooth, adherent, and electroactive polymer films can be deposited from this compound under conditions typically used for carbazole electropolymerization. The primary electrochemical behavior observed would be the reversible oxidation to a stable radical cation rather than film formation.

Polymerization Strategies and Advanced Carbazole Based Materials

Chemical Polymerization of 1,3,6-Tribromo-9H-carbazole Derivatives for Conducting Polymers

Chemical polymerization represents a versatile route to producing bulk quantities of carbazole-based conducting polymers. For derivatives of this compound, common methods include oxidative coupling and metal-catalyzed cross-coupling reactions. In oxidative polymerization, oxidizing agents like iron(III) chloride (FeCl₃) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are used to initiate the reaction, typically leading to linkages through the carbazole (B46965) rings. nih.govnih.gov

However, the presence of multiple bromine atoms allows for more controlled polymerization through cross-coupling reactions like Suzuki, Stille, or Yamamoto coupling. These methods involve reacting the tribromo-monomer with appropriate co-monomers, such as diboronic acids or distannanes, in the presence of a palladium or nickel catalyst. This approach allows for precise control over the polymer backbone structure, leading to well-defined conjugated polymers with tailored electronic and optical properties. The resulting polycarbazoles often exhibit good thermal stability and hole-transporting capabilities, making them suitable for applications in organic electronics.

Electropolymerization for Thin Film Fabrication and Controlled Architectures

Electropolymerization is a powerful technique for fabricating thin, uniform polymer films directly onto an electrode surface. nih.gov This method offers significant advantages, including clean synthesis without the need for catalysts and the ability to control film thickness and morphology by adjusting electrochemical parameters such as potential, scan rate, and deposition time. doaj.orgresearchgate.net

For carbazole derivatives, electropolymerization proceeds via the oxidation of the carbazole monomer to form a radical cation. nih.gov This reactive species then couples with another monomer or oligomer, typically at the 3- and 6-positions, to build the polymer chain. nih.gov In the case of this compound, the electroactive carbazole core can be oxidized to initiate polymerization, while the bromo-substituents can influence the polymerization potential and the properties of the resulting film. The polymer is deposited in its doped, conductive state directly onto the substrate. nih.gov This technique is particularly useful for creating electroactive and electrochromic layers for applications in sensors, organic light-emitting diodes (OLEDs), and electrochromic devices. researchgate.netmdpi.com

Synthesis of Branched and Hyperbranched Polycarbazoles

The trifunctionality of this compound makes it an ideal AB₂-type monomer for the synthesis of branched and hyperbranched polymers. rsc.org These polymers possess unique properties compared to their linear analogs, such as lower viscosity, higher solubility, and a high density of terminal functional groups. rsc.orgnih.gov

A common strategy involves the polycondensation of a 1,3,6-tribromocarbazole derivative. For instance, a tribromocarbazole monomer can be used as a branching unit in Suzuki cross-coupling polymerization with fluorene-based comonomers. nycu.edu.tw In such syntheses, a small amount of the tribromocarbazole is added to introduce branching points in the polymer architecture. nycu.edu.tw This approach has been used to create hyperbranched polyfluorene copolymers with improved solubility in common organic solvents, which is often a challenge for rigid, cross-linked polymers. nycu.edu.tw The degree of branching can be controlled by adjusting the molar ratio of the linear and branched monomers. rsc.org

| Monomer | Type | Function in Polymerization | Resulting Architecture | Reference |

| 1,3,6-Tribromocarbazole Derivative | AB₂ | Branching Unit | Hyperbranched | nycu.edu.tw |

| Dibromo-comonomer | Linear | Chain Extension | Linear | nycu.edu.tw |

| Diboronic ester-comonomer | Linear | Chain Extension | Linear | nycu.edu.tw |

Development of Novel Carbazole-Containing Copolymers and Conjugated Polymers

This compound is a versatile building block for creating novel copolymers with tailored properties. By employing metal-catalyzed cross-coupling reactions, it can be copolymerized with a wide range of other aromatic monomers. For example, Suzuki coupling with various diboronic acids or their esters allows for the incorporation of different conjugated units into the polymer backbone. ossila.commdpi.com

This strategy has been used to synthesize copolymers of carbazole and fluorene (B118485), where the carbazole unit, derived from a tribromo-precursor, acts as a branching point or a comonomer to modulate the optoelectronic properties of the resulting material. nycu.edu.tw The introduction of different comonomers can tune the band gap, emission color, and charge transport characteristics of the final polymer. For instance, copolymerization of a 3,6-dibromo-carbazole derivative with a 2,7-diboronic fluorene derivative yields alternating copolymers widely used as hole-transport layer materials in OLEDs. ossila.com Using a tribromo-carbazole monomer instead introduces branching, which can disrupt packing and enhance solubility and film-forming properties. nycu.edu.tw

| Polymerization Method | Comonomers | Catalyst System | Resulting Polymer Type |

| Suzuki Coupling | Dibromo-carbazole, Diboronic ester-fluorene | Pd(PPh₃)₄ | Alternating Copolymer |

| Suzuki Coupling | Tribromo-carbazole, Diboronic ester-fluorene | Pd(PPh₃)₄ | Branched Copolymer |

| Kumada Coupling | Dibromo-carbazole, Grignard reagent | Nickel-based catalyst | Homopolymer/Copolymer |

Design and Synthesis of Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)

The rigid structure and trifunctional nature of this compound make it an excellent candidate for constructing highly porous, crystalline Covalent Organic Frameworks (COFs) and amorphous Conjugated Microporous Polymers (CMPs). nih.govrsc.org These materials combine permanent microporosity with an extended π-conjugated skeleton, making them promising for applications in gas storage, separation, and catalysis. rsc.orgbris.ac.uk

In the synthesis of CMPs and COFs, this compound can act as a trivalent node or building block. Through reactions like Sonogashira-Hagihara or Yamamoto coupling, it can be connected with linear linkers (e.g., diethynylbenzene) to form a robust, cross-linked network. nih.gov The choice of reaction and linker length allows for tuning of the pore size and surface area of the resulting material. While tetrabromocarbazole has been explicitly used to create carbazole-based CMPs with high surface areas, the tribromo-derivative serves as a similar multifunctional node for generating these extended porous networks. nih.gov These materials are typically insoluble due to their highly rigid structure. nih.gov

| Porous Polymer Type | Key Feature | Synthetic Strategy | Potential Role of Tribromo-carbazole |

| CMP | Amorphous, conjugated, microporous | Sonogashira or Yamamoto coupling | Trivalent network node |

| COF | Crystalline, conjugated, porous | Condensation or coupling reactions | Trivalent network node |

Applications of 1,3,6 Tribromo 9h Carbazole in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs): Emitter, Host, and Hole Transport Materials

Carbazole-based materials are widely used as hosts for phosphorescent emitters due to their high triplet energy, which facilitates efficient energy transfer to the guest emitter molecules. mdpi.comnih.gov The 3,6-substitution pattern on the carbazole (B46965) core is frequently employed to create materials with high glass transition temperatures (Tg), leading to enhanced thermal and morphological stability of the device. cityu.edu.hkresearchgate.net For instance, derivatives like 3,6-bis(4,6-diphenylpyridin-2-yl)-9-ethyl-9H-carbazole have been investigated as host materials. researchgate.net

As hole transport materials, the strong electron-donating nature of the carbazole unit ensures efficient injection and transport of holes from the anode to the emissive layer. mdpi.com The performance of several carbazole-based materials in these roles is well-documented.

Table 1: Performance of select carbazole-based derivatives in OLEDs (Contextual examples)

| Compound/Device Role | Emitter Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|

| H2 (Host) nih.gov | FIrpic (Blue) | 23.9 | 24.9 | 10.3 |

| H2 (Host) nih.gov | Ir(ppy)3 (Green) | 33.9 | 34.1 | 9.4 |

| PhCAR-2ACR (Host) nih.gov | PO:O1 (Yellow) | 56.9 | 35.75 | 20.57 |

| MS-OC (Host) rsc.org | PO-01 (Yellow) | 80.0 | 113.0 | 27.1 |

Note: The data in this table is for various carbazole derivatives, not 1,3,6-Tribromo-9H-carbazole, and is provided for contextual purposes.

Organic Photovoltaics (OPVs) and Solar Cells: Dye-Sensitized (DSSCs) and Perovskite Solar Cells

While this compound is noted as a potential hole-transporting material for perovskite solar cells, specific performance data is not available in the reviewed literature. chemicalbook.com However, closely related brominated carbazoles have been successfully integrated into both perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs).

In PSCs, carbazole-based self-assembled monolayers (SAMs) are used to form efficient hole transport layers (HTLs). A notable example is [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz), which serves as an effective substitute for the common HTL material PEDOT:PSS. rsc.org PSCs utilizing Br-2PACz as the HTL have demonstrated record efficiencies of up to 19.51%, showcasing improved performance and operational stability compared to devices with non-brominated or standard HTLs. rsc.org The bromination in the 3 and 6 positions helps to tune the energy levels for better alignment with the perovskite absorber layer, facilitating efficient hole extraction. rsc.org

In DSSCs, carbazole derivatives act as the electron donor part of D-π-A (Donor-π bridge-Acceptor) organic dyes. nih.gov Their function is to absorb sunlight and inject electrons into a semiconductor layer. jnsam.com For example, sensitizers based on a 6-bromo-9-phenyl-9H-carbazole core have been synthesized and characterized for DSSC applications. researchgate.net The incorporation of carbazole units in porphyrin-based dyes has also been shown to increase power conversion efficiencies by up to 30% compared to single-chromophore dyes. rsc.org

Table 2: Photovoltaic Performance of Solar Cells with Brominated Carbazole Derivatives (Contextual examples)

| Device Type | Carbazole Compound | Role | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|---|---|

| Perovskite Solar Cell | [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz) rsc.org | HTL | 19.51 | 0.82 | 31.0 | 0.77 |

| Perovskite Solar Cell | V1225 (derived from 3,6-dibromocarbazole) nih.gov | HTM | 17.81 | 1.03 | 23.6 | 0.73 |

Note: This table presents data for derivatives of 3,6-dibromo-9H-carbazole, not this compound, to illustrate the role of brominated carbazoles in solar cells.

Organic Field-Effect Transistors (OFETs)

There is a lack of specific research on the application of this compound in organic field-effect transistors (OFETs). In general, carbazole-based materials are explored as organic semiconductors for OFETs due to their charge-transporting properties. mit.edu However, their carrier mobilities and on/off current ratios are not always ideal. mit.edu Research in this area often focuses on creating larger, more complex molecules where the carbazole unit is a part of a larger conjugated system. For instance, new indolo[3,2-b]carbazole (B1211750) derivatives have been synthesized and tested as p-type organic semiconductors, achieving hole mobilities as high as 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of approximately 10⁵. rsc.org The performance of OFETs is highly dependent on molecular structure and the ability of the molecules to form well-ordered thin films for efficient charge transport. dntb.gov.uanih.gov

Photo/Electrocatalytic Systems

The application of this compound in photo- or electrocatalytic systems is not specifically described in the available literature. Broadly, carbazole-based polymers and molecules are considered promising materials for these applications due to their redox activity and tunable electronic properties. mdpi.com The carbazole core can act as a scaffold for designing functional materials for various electrochemical applications, including as redox mediators and catalysts. mdpi.com

Energy Storage Technologies (e.g., Supercapacitors, Batteries)

While specific studies on this compound for energy storage are not found, the general class of carbazole compounds is recognized for its potential in applications like next-generation sustainable lithium batteries. mdpi.comresearchgate.net The reversible redox process of the carbazole core makes it an attractive platform for designing new organic electrode materials. mdpi.com Functionalization, such as bromination, can increase the oxidation potential, which could be beneficial for high-voltage battery applications.

Chemical and Biosensors based on Carbazole Derivatives

No specific reports on sensors based on this compound were identified. However, the carbazole framework is a versatile platform for building chemical sensors. The 3,6-positions are often functionalized to create receptors for detecting specific ions or molecules. researchgate.net For example, 3,6-di(pyridin-4-yl)-9H-carbazole has been used in supramolecular assemblies that act as pH probes and sensors for cations and anions. researchgate.net The inherent fluorescence of the carbazole ring can be exploited for developing sensitive optical sensors. Separately, derivatives of 3,6-dibromo-9H-carbazole have been synthesized as neuroprotective agents, indicating their utility in biological contexts, though not specifically as biosensors. nih.gov

Structure Property Relationships in 1,3,6 Tribromo 9h Carbazole Derivatives

Impact of Halogen Substitution on Electronic and Optical Properties

The introduction of halogen atoms onto the carbazole (B46965) framework is a highly effective strategy for modulating the electronic and optical properties of the resulting materials. nih.gov Halogenation significantly alters the electronic structure, molecular packing, and frontier orbital energies (HOMO and LUMO) of organic compounds. nih.gov The specific effects are dependent on the electronegativity, size, and polarizability of the halogen atom. nih.gov

Research on various organic semiconductors demonstrates that halogen substitution can systematically manipulate the HOMO-LUMO gap, charge transport characteristics, and light absorption/emission properties. nih.gov For instance, in a series of related organic compounds, the calculated band gaps were found to follow the trend I < Cl < F < Br, with iodine-substituted molecules showing the narrowest gap and bromine-substituted ones the widest. nih.gov This tuning of the energy gap directly influences the material's color and conductivity.

In carbazole derivatives, halogen substitution has been shown to exert a significant influence on molecular organization through intermolecular interactions and solid-state fluorescence. researchgate.net The presence of bromine atoms, as in 1,3,6-Tribromo-9H-carbazole, can lead to more twisted molecular conformations and looser packing arrangements in the solid state compared to non-halogenated analogs. researchgate.net This alteration in packing can be a feasible route for developing materials with high-contrast mechano-fluorochromic properties. researchgate.net Furthermore, substitution impacts the energies of the first excited electronic states, which is critical in designing materials for applications like blue OLEDs that require high triplet energy. acs.orgresearchgate.net The attachment of chlorine atoms, for example, has been shown to alter the electron density distribution across the molecule, with the highest occupied molecular orbital (HOMO) electrons becoming more localized and practically disappearing from certain rings within the structure. mdpi.com

| Property | Impact of Halogen Substitution | Reference |

| Energy Gap (HOMO-LUMO) | Significantly modulated; can be systematically tuned based on the halogen's electronegativity and size. | nih.gov |

| Electronic Structure | Alters frontier orbital energy levels and the spatial distribution of HOMO and LUMO. acs.orgresearchgate.netmdpi.com | acs.orgresearchgate.netmdpi.com |

| Molecular Packing | Influences solid-state organization, potentially leading to more twisted conformations and looser packing. | researchgate.net |

| Optical Properties | Affects fluorescence and phosphorescence characteristics, including emission wavelengths and quantum yields. | researchgate.net |

Correlation Between Molecular Architecture and Charge Transport Characteristics

The efficiency of charge transport in carbazole-based materials is intrinsically linked to their molecular architecture and the resulting supramolecular organization in the solid state. umons.ac.be The arrangement of molecules dictates the degree of electronic coupling between adjacent units, which is fundamental for efficient charge hopping.

The architecture of macromolecular systems, such as dendrimers, also has a profound impact on charge mobility. In a series of carbazole-based dendrimers, the charge carrier mobility was found to decrease by only an order of magnitude when moving from the first to the third generation, despite a six-fold increase in molecular volume. rsc.org This was explained by the interdigitation of the dendrons in the solid state, which creates pathways for charge transport. rsc.org Similarly, in carbazole macrocycles, a molecular design where side chains point towards the interior of the macrocycle allows for closer proximity between neighboring columns, enabling three-dimensional charge transport and helping to bypass charge-trapping structural defects. nih.gov Even weak interactions, such as the C-Br···π contacts observed in the crystal structure of 1,3,6-tribromo-9-ethyl-9H-carbazole, can contribute to stabilizing the molecular packing, which is essential for charge transport. researchgate.net

| Architectural Feature | Influence on Charge Transport | Reference |

| Molecular Geometry (Linear vs. Curved) | Curved architectures (nanohoops) can exhibit higher mobility due to more isotropic electronic couplings, making them less sensitive to defects. | umons.ac.be |

| Macromolecular Structure (Dendrimers) | Interdigitation of dendritic arms can maintain relatively high mobility even in large molecules by creating charge transport pathways. | rsc.org |

| Side Chain Orientation (Macrocycles) | Inward-pointing side chains can facilitate closer packing and enable 3D charge transport, mitigating the impact of defects. | nih.gov |

| Intermolecular Interactions | Weak forces, such as C-Br···π contacts, contribute to stabilizing the crystal lattice, which is crucial for efficient charge hopping. | researchgate.net |

Influence of Substituent Position and Nature on Material Performance

The functional properties of carbazole-based materials can be precisely controlled by the nature of the substituents and their specific positions on the carbazole core. The 3, 6, and 9 positions are the most commonly functionalized sites, allowing for significant alterations to the molecule's electrical and optical properties. researchgate.netepstem.netprimescholars.com

The electronic nature of the substituent is a primary determinant of the material's characteristics. Introducing electron-donating groups, such as alkyl chains or triphenylamine (B166846) moieties, tends to increase the HOMO energy level. nih.govrsc.org Conversely, attaching electron-withdrawing groups, like cyano or sulfonyl groups, can lower the LUMO energy level and enhance the electron-accepting character of the molecule. beilstein-journals.org This modulation of frontier energy levels is critical for optimizing charge injection and transport in electronic devices. For example, by enhancing the electron-donating ability of substituents on a carbazole-based donor, the HOMO energy was systematically increased from -5.59 eV to -5.02 eV, resulting in a red-shift of the corresponding exciplex emission from blue to orange. rsc.org

The position of the substituent is equally important. A study on host materials derived from carbazole and dibenzofuran (B1670420) showed that altering the substitution position of the carbazole units from the 2,8-positions to the 4,6-positions on the dibenzofuran core significantly retarded hole transport but improved the stability of the host material under positive polaron stress. mdpi.com This demonstrates a trade-off between charge transport and operational stability that can be managed by positional isomerism. The steric hindrance introduced by substituents also plays a key role; bulky groups can force a twist in the molecular backbone, leading to a spatial separation of the HOMO and LUMO. beilstein-journals.org This decoupling is a crucial strategy in designing emitters for thermally activated delayed fluorescence (TADF). In contrast to the reactive 3, 6, and 9 positions, substitution at the 4-position is rare due to lower HOMO distribution and steric hindrance from the hydrogen atom at the 5-position. primescholars.com

| Substituent Position(s) | Nature of Substituent | Effect on Properties and Performance | Reference |

| 3, 6, 9 | Electron-donating (e.g., alkyl, triphenylamine) | Increases HOMO energy level, enhances hole-transport character. | researchgate.netrsc.org |

| 3, 6 | Electron-withdrawing (e.g., cyano) | Lowers LUMO energy level, modifies emission properties. | mdpi.com |

| 9 | Various aromatic or alkyl groups | Tunes HOMO level, modifies solubility and film-forming properties. | researchgate.net |

| Linked Core (e.g., 4,6- vs 2,8- on dibenzofuran) | Carbazole units | Positional isomerism significantly alters charge transport properties and device operational stability. | mdpi.com |

Design Principles for Tailoring Functional Properties in Carbazole-Based Materials

The development of high-performance carbazole-based materials for electronic applications relies on a set of established design principles that connect molecular structure to macroscopic function. By leveraging these principles, researchers can rationally design molecules with specific, predetermined properties.

Tuning Frontier Energy Levels: The HOMO and LUMO energy levels can be precisely controlled through the strategic placement of electron-donating and electron-withdrawing substituents. rsc.orgrsc.org Attaching donor moieties to the 3, 6, or 9 positions of the carbazole core generally raises the HOMO level, facilitating hole injection and transport. researchgate.net Conversely, incorporating acceptor units allows for the tuning of the LUMO level, which is essential for controlling electron transport and the emission color in OLEDs. beilstein-journals.org

Controlling Molecular Architecture for Optimal Charge Transport: The three-dimensional arrangement of molecules in the solid state is paramount for efficient charge transport. umons.ac.be Architectures that promote isotropic electronic couplings, such as curved nanohoops, can lead to higher charge mobility by being less susceptible to disorder. umons.ac.be In larger systems like dendrimers or macrocycles, designing structures that encourage intermolecular interactions—through dendron interdigitation or specific side-chain orientations—is crucial for creating effective three-dimensional charge transport pathways. rsc.orgnih.gov

Balancing Electronic Properties and Stability through Positional Isomerism: The performance of a material in a device depends not only on its intrinsic electronic properties but also on its electrochemical and morphological stability. The attachment points between different molecular fragments can be varied to strike a balance between desired characteristics like high charge mobility and long operational lifetimes. For instance, linking carbazole units at positions that retard charge transport may concurrently enhance the chemical stability of the molecule under electrical stress. mdpi.com

Employing Steric Hindrance for Functional Control: Introducing bulky substituents can induce torsional strain between different parts of a molecule, leading to a spatial separation of the HOMO and LUMO. beilstein-journals.org This principle of decoupling frontier orbitals is a cornerstone in the design of efficient TADF emitters, as it helps to minimize the singlet-triplet energy gap (ΔE_ST), thereby promoting reverse intersystem crossing. beilstein-journals.org

Utilizing Halogenated Intermediates for Versatile Functionalization: Starting with a polyhalogenated scaffold like this compound provides a versatile platform for synthesis. The bromine atoms serve as convenient leaving groups for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide diversity of functional groups to build complex and highly tailored molecular structures. ossila.commdpi.com

Emerging Trends and Future Research Perspectives on 1,3,6 Tribromo 9h Carbazole

Integration into Multifunctional Materials for Synergistic Properties

The unique properties of the 1,3,6-tribromo-9H-carbazole scaffold make it a promising building block for multifunctional materials where synergistic interplay between optical, electronic, and host-guest capabilities is desired. The electron-rich carbazole (B46965) core, combined with the heavy bromine atoms, provides a platform for designing materials with high triplet energies and efficient charge-transport properties, which are crucial for applications in organic electronics. nih.govnih.gov

Researchers are increasingly focused on the rational design of carbazole-based host materials for phosphorescent organic light-emitting diodes (PHOLEDs). nih.govrsc.org The bromine substituents can be leveraged to tune the electronic properties and enhance the performance of these devices. For instance, modifying the carbazole moiety with bromine has been shown to yield host materials that achieve high quantum efficiencies, exceeding 20%, in green PHOLEDs. nih.gov The integration of such brominated carbazole units into polymeric backbones is another strategy to create solution-processable materials for large-area light-emitting displays. nih.govacs.org These polymeric hosts can facilitate uniform distribution of dopant molecules, leading to improved device performance. nih.gov

Beyond OLEDs, the rich derivatization potential of brominated carbazoles allows for their incorporation into more complex architectures like macrocycles. mdpi.com The bromine atoms serve as versatile handles for further functionalization, enabling the construction of materials for molecular recognition, selective sensing, and photovoltaics. mdpi.comnih.gov The goal is to create integrated systems where, for example, the luminescent properties of the carbazole core are coupled with the recognition capabilities of a macrocyclic structure, leading to advanced chemical sensors.

| Host Material Based On | Application | Key Performance Metric | Reference |

| Bicarbazole derivatives | Green PHOLEDs | Quantum Efficiency > 20% | nih.gov |

| 3,3′-(2,6-dimethyl-1,4-phenylene)bis(9-phenyl-9H-carbazole) (DMCz) | Blue PHOLEDs | External Quantum Efficiency (EQE) of 18.5 ± 0.1% | rsc.org |

| Polystyrene with Carbazole-Carboline Moiety | Green TADF-OLEDs | External Quantum Efficiency (EQE) up to 17.48% | nih.gov |

Advanced Characterization Techniques for In-Situ and Operando Studies

Understanding the dynamic behavior of this compound derivatives within functional devices requires sophisticated characterization techniques that go beyond static measurements. In-situ and operando studies, which monitor material properties under real-time operating conditions, are critical for elucidating reaction mechanisms and degradation pathways.

Electrochemistry and in-situ spectroelectrochemistry are powerful tools for studying the electron transfer mechanisms of carbazole compounds. epa.gov These techniques can reveal the formation of reactive intermediates, such as cation radicals, and follow subsequent chemical reactions like dimerization. epa.gov By applying these methods to this compound, researchers can gain insights into its electrochemical stability and behavior as a hole-transporting material in devices.

While not strictly an in-situ technique, single-crystal X-ray diffraction provides foundational structural data that is essential for interpreting dynamic studies. Detailed crystallographic analysis of derivatives like 1,3,6-tribromo-9-ethyl-9H-carbazole reveals precise bond lengths, planarity of the carbazole system, and intermolecular interactions, such as C-Br···π contacts, which can influence material packing and stability. researchgate.net This structural information is invaluable for building accurate models for computational studies and understanding structure-property relationships. Future research will likely focus on applying time-resolved spectroscopic techniques to probe the excited-state dynamics of these materials within an operating OLED or solar cell, providing a clearer picture of the photophysical processes that govern device efficiency and lifetime.

Green Chemistry Approaches in Synthesis and Derivatization

The increasing emphasis on sustainability in chemical manufacturing is driving the development of green chemistry approaches for the synthesis of carbazoles and their derivatives. nih.gov These methods aim to reduce waste, avoid hazardous reagents, and utilize milder, more energy-efficient reaction conditions.

Several innovative strategies are emerging for the synthesis of the carbazole skeleton:

Visible-Light-Promoted Reactions: Researchers have developed protocols that use visible light to induce intramolecular C-H amination, converting 2-azidobiphenyls into carbazoles under mild conditions. rsc.org This method can be performed in aqueous solutions, with nitrogen gas as the only byproduct, representing a significant environmental benefit. rsc.org Another approach uses visible light with sulfilimines as a safe and more reactive alternative to hazardous aryl azides. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can drastically reduce reaction times for carbazole synthesis. organic-chemistry.org One-pot methods combining Buchwald-Hartwig amination and direct arylation have been developed using a magnetically recoverable palladium nanocatalyst on a biochar support, avoiding the need for expensive ligands and simplifying catalyst recycling. organic-chemistry.org

Novel Catalytic Systems: An efficient dearomatization-rearomatization strategy has been developed to directly synthesize carbazoles from 2,2'-biphenols (which can be derived from lignin) and ammonia, providing a greener pathway from renewable resources. nih.gov Another approach achieves the direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals using O₂ as the sole oxidant, generating only water as a byproduct. rsc.org

These green methodologies are crucial for the sustainable production of this compound and its derivatives, making them more viable for large-scale industrial applications.

| Green Synthesis Strategy | Key Features | Advantages | Reference(s) |

| Visible-Light C-H Amination | Uses visible light, aqueous co-solvent | Metal-free, mild conditions, N₂ as sole byproduct | rsc.org |